(R)-3-アミノ-4-(4-クロロフェニル)ブタン酸

説明

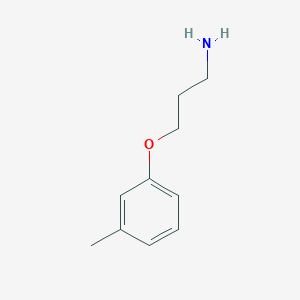

“®-3-Amino-4-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known as ®-Baclofen . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of ®-3-Amino-4-(4-chlorophenyl)butanoic acid is characterized by the presence of an amino group and a carboxylate residue . The molecules crystallize in a zwitterionic configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 . It is a solid at room temperature . The compound has a flash point of 174.1°C, a boiling point of 364.3°C at 760 mmHg, and a melting point of 171-174°C .科学的研究の応用

薬学:筋弛緩薬およびアルコール依存症治療

(R)-3-アミノ-4-(4-クロロフェニル)ブタン酸は、バクロフェンとしても知られており、主に筋弛緩薬として使用されます。 それは、筋痙縮の治療に使用されてきた人工のGABA受容体アゴニストです 。 さらに、バクロフェンは、フランスでアルコール依存症の治療のための代替薬として承認されています .

生化学:エナンチオピュア薬の合成

生化学において、バクロフェンのエナンチオピュアな形態は、その治療効果のために重要です。なぜなら、®-エナンチオマーだけが所望の薬効を仲介するからです 。 これは、エナンチオピュアな®バクロフェンに対する合成経路の開発につながりました .

薬理学:非依存性薬の開発

薬理学的には、®バクロフェンは、非依存性治療オプションとして認識されています。 人工GABA受容体アゴニストとしてのその役割は、非依存性薬理学的療法の開発において興味深い対象となっています .

神経科学:GABA受容体アゴニスト研究

神経科学では、®バクロフェンのGABA受容体アゴニストとしての機能は重要です。 それは、筋痙縮のメカニズムを理解し、関連する神経疾患に対する新しい治療法を探求するために、研究で頻繁に使用されています .

有機化学:結晶工学

有機化学者は、®バクロフェンを結晶工学に使用して、異なる酸性度と分子サイズの共形成体との多成分結晶を形成します。 これは、立体配座の柔軟性とシンソンの汎用性の探求を助けます .

分析化学:構造解析

分析化学者は、®バクロフェンの構造解析に興味を持っています。 共結晶化された物質のない化合物の単結晶XRDベースの構造は、その双性イオン構造と超分子の特徴についての洞察を提供します .

化学工学:合成と安定性

化学工学では、®バクロフェンの合成と安定性に焦点を当てています。 合成経路の確立とその多形体の分析は、研究の重要な分野です .

材料科学:超分子化学

材料科学者は、®バクロフェンをその超分子化学アプリケーションのために研究しています。 その結晶構造における強い水素結合とC—H Cl結合を形成する能力は、新しい材料の開発にとって特に興味深いものです .

作用機序

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .

Pharmacokinetics

®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

®-3-Amino-4-(4-chlorophenyl)butanoic acid functions as a GABA receptor agonist, specifically targeting the GABA_B receptors. It interacts with these receptors to modulate neurotransmission in the central nervous system. The compound binds to the GABA_B receptor subunits, leading to the activation of downstream signaling pathways that result in muscle relaxation and reduced spasticity . Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid forms strong hydrogen bonds and C—H Cl bonds in its crystalline structure, contributing to its stability and efficacy .

Cellular Effects

®-3-Amino-4-(4-chlorophenyl)butanoic acid exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating GABA_B receptors, which in turn modulate the release of neurotransmitters such as glutamate and dopamine. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. The compound’s impact on cell signaling pathways is crucial for its therapeutic effects in reducing muscle spasticity and managing alcohol dependence .

Molecular Mechanism

The molecular mechanism of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its binding to the GABA_B receptor subunits. This binding triggers conformational changes in the receptor, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP (cAMP), resulting in decreased neuronal excitability and muscle relaxation. Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid modulates the activity of ion channels, further contributing to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in both in vitro and in vivo studies. Long-term exposure to ®-3-Amino-4-(4-chlorophenyl)butanoic acid has shown sustained muscle relaxant effects without significant degradation. The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasticity and exhibits antispastic properties. At higher doses, ®-3-Amino-4-(4-chlorophenyl)butanoic acid may cause adverse effects such as sedation, respiratory depression, and hypotension. These toxic effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

®-3-Amino-4-(4-chlorophenyl)butanoic acid is primarily metabolized in the liver. The compound undergoes biotransformation through processes such as oxidation and conjugation, resulting in the formation of metabolites that are excreted via the kidneys. The metabolic pathways of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, ®-3-Amino-4-(4-chlorophenyl)butanoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ®-3-Amino-4-(4-chlorophenyl)butanoic acid can accumulate in specific compartments, influencing its localization and activity. The transport and distribution of the compound are essential for its therapeutic effects and overall efficacy .

Subcellular Localization

®-3-Amino-4-(4-chlorophenyl)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s interaction with its target receptors and subsequent modulation of cellular processes. Understanding the subcellular localization of ®-3-Amino-4-(4-chlorophenyl)butanoic acid provides insights into its mechanism of action and therapeutic potential .

特性

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-21-6 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol](/img/structure/B1353633.png)

![3-[(2-Fluorophenyl)thio]propanoic acid](/img/structure/B1353648.png)